Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to Ethyl Hydrazinoacetate Hydrochloride for Research and Development Professionals
Ethyl hydrazinoacetate hydrochloride (CAS No: 6945-92-2) is a crucial organic intermediate that serves as a cornerstone in the synthesis of a wide array of complex molecules.[1][2] Its unique bifunctional structure, featuring a reactive hydrazine moiety and a modifiable ethyl ester group, makes it an invaluable reagent for medicinal chemists and material scientists.[3] As the hydrochloride salt, the compound exhibits enhanced stability and handling characteristics compared to its freebase form, rendering it suitable for a variety of laboratory and industrial applications.
This guide provides a comprehensive overview of ethyl hydrazinoacetate hydrochloride, delving into its fundamental properties, synthesis protocols, chemical reactivity, and critical applications. The information is curated for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound to leverage its full synthetic potential.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's identity and physical characteristics is paramount for its effective use in synthesis and experimentation. Ethyl hydrazinoacetate hydrochloride is a white to off-white crystalline solid, soluble in polar solvents like water and ethanol.[4] Its stability as a salt makes it a preferred choice in many synthetic protocols.[3]
| Property | Value | Reference |
| CAS Number | 6945-92-2 | [3][5] |
| Molecular Formula | C₄H₁₁ClN₂O₂ | [3][5][6] |
| Molecular Weight | 154.59 g/mol | [3][5] |
| IUPAC Name | ethyl 2-hydrazinylacetate;hydrochloride | [5] |
| Appearance | White to off-white crystalline solid/powder | [4][7] |
| Melting Point | 152-154 °C | [3][8] |
| Boiling Point | 223.0 °C at 760 mmHg (Predicted) | [3][4] |
| Solubility | Soluble in ethanol and water | [4] |
| Stability | Stable under recommended conditions; Hygroscopic | [8][9] |
| InChIKey | HZZRIIPYFPIKHR-UHFFFAOYSA-N | [3][5] |
| SMILES | CCOC(=O)CNN.Cl | [5] |
Synthesis Methodologies: A Practical Perspective
The synthesis of ethyl hydrazinoacetate hydrochloride is well-established, with the most common industrial method involving the reaction of hydrazine hydrate with an ethyl haloacetate, followed by salt formation. The causality behind this choice lies in the high nucleophilicity of hydrazine and the availability of the starting materials.
Primary Synthesis Route: Nucleophilic Substitution
This protocol is widely adopted due to its efficiency and straightforward execution. The core of the reaction is a nucleophilic attack by hydrazine on the electrophilic carbon of ethyl chloroacetate.
Caption: General workflow for the synthesis of Ethyl Hydrazinoacetate HCl.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reactant Addition: Charge the flask with hydrazine hydrate. Begin stirring and cool the flask in an ice bath.
-
Controlled Addition: Add ethyl chloroacetate dropwise from the dropping funnel, ensuring the internal temperature is maintained below a designated threshold (e.g., 10-15 °C) to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Hydrochlorination: Cool the reaction mixture again in an ice bath. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) to protonate the hydrazine moiety and precipitate the hydrochloride salt.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Drying: Dry the purified white crystalline product under vacuum to obtain ethyl hydrazinoacetate hydrochloride.
This self-validating system ensures a high yield of the desired salt, as the product precipitates out of the reaction mixture upon acidification, simplifying purification.
Alternative Patented Synthesis Method
An alternative approach involves a two-step process starting from chloroacetic acid.[1]
-
Step 1: Formation of Sodium Hydrazinoacetate: Chloroacetic acid is reacted with hydrazine hydrate and an alkali (such as sodium hydroxide) at 0-25 °C.[1]
-
Step 2: Esterification and Salt Formation: The resulting sodium hydrazinoacetate is then subjected to an esterification reaction with absolute ethanol in the presence of dry hydrogen chloride gas. This step simultaneously forms the ethyl ester and the hydrochloride salt.[1]
This method offers good safety performance and can improve production efficiency by streamlining the process from the acid starting material.[1]
Core Reactivity and Key Applications
The synthetic utility of ethyl hydrazinoacetate hydrochloride stems from the nucleophilic character of its terminal nitrogen atom.[3] This allows it to readily participate in condensation reactions, particularly with carbonyl compounds, to form hydrazones. These hydrazones are pivotal intermediates for constructing nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[2][4]
Caption: Reaction pathway from Ethyl Hydrazinoacetate to Heterocycles.
Applications in Drug Development
Ethyl hydrazinoacetate hydrochloride is a key starting material for synthesizing a variety of biologically active compounds. Its ability to form stable, nitrogen-rich ring systems is highly valued in medicinal chemistry.[4]
-
Anticonvulsants, Antituberculars, and Antihypertensives: It is widely used in the development of drugs for these therapeutic areas.[4] The hydrazine moiety is a common pharmacophore in many active pharmaceutical ingredients.
-
Metal Complexes with Biological Activity: The compound serves as a ligand precursor. For example, it has been used to prepare novel copper(II) and palladium(II) complexes that exhibit antibacterial and cytotoxic activities, respectively.[10]
Agrochemical and Industrial Applications
Beyond pharmaceuticals, this versatile intermediate finds use in other sectors:
-
Agrochemicals: It is employed in the synthesis of plant growth regulators and certain pesticides.[4]
-
Materials Science: It is used in preparing specialty polymers and as a component in corrosion inhibitors.[4]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. Ethyl hydrazinoacetate hydrochloride must be handled with appropriate precautions, as it presents several hazards.
GHS Hazard Classification: [5][7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H341: Suspected of causing genetic defects.
Standard Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Safe Handling Practices:
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][11]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Ingestion: If swallowed, rinse mouth and get medical help.[7]
-
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place.[7][12] The recommended long-term storage temperature is often between 2-8 °C.[13]
-
Container: Keep the container tightly closed and sealed in a dry environment to protect it from moisture, as the compound is hygroscopic.[7][8][11]
-
Incompatibilities: Store away from strong oxidizing agents.[7][10]
Conclusion
Ethyl hydrazinoacetate hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery, agrochemical science, and material development. Its predictable reactivity, coupled with its utility in constructing complex molecular architectures, ensures its continued importance in synthetic chemistry. By adhering to rigorous synthesis protocols and stringent safety standards, researchers can effectively and safely harness the power of this versatile building block to advance their scientific objectives.
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- Guidechem. (n.d.). CAS 6945-92-2 | Ethyl hydrazinoacetate hydrochloride supply.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- TCI Chemicals. (2019). SAFETY DATA SHEET.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). Ethyl hydrazinoacetate, HCl.
- Google Patents. (2012). CN102311362A - Method for preparing ethyl hydrazinoacetate hydrochloride.
- PubChem. (n.d.). Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Ethyl hydrazinoacetate hydrochloride.
- Sigma-Aldrich. (n.d.). Ethyl hydrazinoacetate 97 6945-92-2.
- ChemicalBook. (n.d.). Ethyl hydrazinoacetate hydrochloride | 6945-92-2.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 6945-92-2 Ethyl hydrazinoacetate hydrochloride Impurity.
- Thermo Scientific Chemicals. (n.d.). Ethyl hydrazinoacetate hydrochloride, 97% 5 g.
- ChemBK. (2024). ethyl hydrazinoacetate hydrochloride.
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